Oryzalexin B

Description

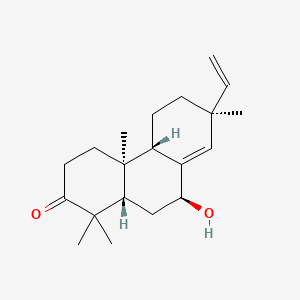

Structure

2D Structure

3D Structure

Properties

CAS No. |

90044-21-6 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(4aS,4bS,7S,9S,10aS)-7-ethenyl-9-hydroxy-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydrophenanthren-2-one |

InChI |

InChI=1S/C20H30O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14-16,21H,1,7-11H2,2-5H3/t14-,15+,16-,19-,20+/m1/s1 |

InChI Key |

PXSLLXAAZWPICX-YMBUTIGBSA-N |

Isomeric SMILES |

C[C@]1(CC[C@@H]2C(=C1)[C@H](C[C@H]3[C@]2(CCC(=O)C3(C)C)C)O)C=C |

Canonical SMILES |

CC1(C2CC(C3=CC(CCC3C2(CCC1=O)C)(C)C=C)O)C |

Origin of Product |

United States |

Biosynthetic Pathways of Oryzalexin B

Precursor Metabolism and Diterpenoid Core Structure Formation

The biosynthesis of Oryzalexin B, like other diterpenoids, begins with a universal precursor and proceeds through a series of enzymatic cyclizations to form the characteristic diterpenoid core.

Geranylgeranyl Diphosphate (B83284) (GGPP) as the Universal Diterpenoid Precursor

The journey to this compound begins with Geranylgeranyl Diphosphate (GGPP), a C20 isoprenoid molecule that serves as the common precursor for the biosynthesis of all diterpenoids in plants. nih.govnih.govmdpi.com GGPP is synthesized through the methylerythritol phosphate (B84403) (MEP) pathway in plastids. This fundamental building block provides the carbon backbone for the vast array of diterpenoid structures found in nature, including the oryzalexins.

Enzymatic Cyclization by syn-Copalyl Diphosphate Synthase (OsCPS4, EC 5.5.1.14) to Form syn-Copalyl Diphosphate (syn-CPP)

The first committed step in the biosynthesis of the oryzalexin family is the cyclization of GGPP. This reaction is catalyzed by the enzyme syn-copalyl diphosphate synthase, specifically the rice enzyme OsCPS4. nih.govnih.govmdpi.com OsCPS4 facilitates a bicyclization reaction of the linear GGPP molecule to form the bicyclic intermediate, syn-copalyl diphosphate (syn-CPP). nih.govmdpi.com This enzymatic step is a critical branch point, directing the flow of GGPP towards the production of a specific subset of diterpenoids, including the oryzalexins.

Subsequent Cyclization via OsKSL10 to Yield ent-Pimara-7,15-diene and ent-Sandaracopimaradiene (B1252091) Scaffold

Following the formation of syn-CPP, a second cyclization event occurs, catalyzed by a class I diterpene synthase known as OsKSL10. nih.govmdpi.com This enzyme acts on syn-CPP to produce the tricyclic diterpene hydrocarbon, ent-pimara-7,15-diene. nih.gov Through a subsequent rearrangement, this is converted to the ent-sandaracopimaradiene scaffold, which forms the core structure of the oryzalexins A-F. nih.gov The activity of OsKSL10 is a key determinant in the formation of the specific carbon skeleton that characterizes this group of phytoalexins.

Regioselective Oxidations and Hydroxylations

Once the fundamental diterpenoid scaffold is established, a series of oxidative modifications are introduced by specific enzymes. These reactions are crucial for the biological activity and diversity of the oryzalexin family.

Hydroxylation of ent-Sandaracopimaradiene by Cytochrome P450 Monooxygenase (CYP701A8, EC 1.14.14.70)

The ent-sandaracopimaradiene scaffold undergoes a critical hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase, specifically CYP701A8. mdpi.comnih.govnih.gov This enzyme introduces a hydroxyl group at the C3α position of the molecule, a key modification in the oryzalexin biosynthetic pathway. nih.govnih.gov This step represents a point of divergence from other diterpenoid pathways and is essential for the subsequent formation of the various oryzalexin compounds. nih.gov

Downstream Enzymatic Modifications in the Oryzalexin A-F Series

Following the initial hydroxylation by CYP701A8, a series of further enzymatic modifications lead to the production of the diverse members of the oryzalexin A-F series, including this compound. mdpi.commdpi.comnih.gov These downstream reactions involve other cytochrome P450 enzymes, such as CYP76M6 and CYP76M8, which introduce additional hydroxyl groups at different positions on the diterpenoid core. mdpi.commdpi.com For instance, the formation of Oryzalexin D and E is catalyzed by these enzymes. mdpi.com The specific combination of these enzymatic activities ultimately determines which oryzalexin compounds are produced by the rice plant in response to stress. mdpi.commdpi.com

Proposed Role of Short-Chain Alcohol Dehydrogenases/Reductases (SDRs) in the Formation of Carbonyl Groups (e.g., MS1, MS3)

The biosynthesis of oryzalexins involves critical oxidation steps that form carbonyl groups, a function attributed to the Short-Chain Dehydrogenase/Reductase (SDR) superfamily of enzymes. In rice (Oryza sativa), which contains over 220 SDRs, a select few have been identified as playing a role in the formation of these diterpenoid phytoalexins. nih.govnih.gov Research has focused on SDRs whose transcription is induced by chitin (B13524), a fungal cell wall elicitor, pointing to their involvement in defense responses. nih.govnih.gov

Biochemical characterization has clarified the roles of specific SDRs in the later steps of oryzalexin biosynthesis. The conversion of oryzalexin D, a precursor molecule, into oryzalexins A, B, and C is accomplished through the action of these enzymes. nih.govnih.gov Two SDRs, in particular, have been shown to act on oryzalexin D. OsSDR110C-MI3 is capable of oxidizing the 3α-hydroxyl group of oryzalexin D. nih.govnih.gov Concurrently, OsSDR110C-MS3 can oxidize the 7β-hydroxyl group. nih.govnih.gov The combined action of these SDRs facilitates the production of the various oryzalexin compounds, including this compound, from the oryzalexin D intermediate. nih.govnih.govnih.gov

While the role of OsSDR110C-MS3 in oryzalexin biosynthesis is evident, the function of other related enzymes, such as OsMAS/SDR110C-MS1, has been re-evaluated. Originally designated as the momilactone A synthase, further kinetic studies have shown that another enzyme, OsSDR110C-MS2, more efficiently catalyzes the final oxidation step to produce momilactone A. nih.govnih.gov This suggests that OsMAS/SDR110C-MS1 may have an alternative, as-yet-unidentified function within the plant's metabolic pathways. nih.govnih.gov

| Enzyme | Substrate | Function/Proposed Role |

|---|---|---|

| OsSDR110C-MS3 | Oryzalexin D | Oxidizes the 7β-hydroxyl group, contributing to the formation of Oryzalexins A, B, and C. nih.govnih.gov |

| OsSDR110C-MI3 | Oryzalexin D | Readily oxidizes the 3α-hydroxyl group, contributing to the formation of Oryzalexins A, B, and C. nih.govnih.gov |

| OsMAS/SDR110C-MS1 | 3β-hydroxy intermediate of momilactone A | Previously proposed as momilactone A synthase; its primary role is now questioned, and it may have an alternative function. nih.govnih.gov |

Genetic Organization of Biosynthetic Genes

Identification and Characterization of Genes within Diterpenoid Phytoalexin Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of diterpenoid phytoalexins in rice, including the oryzalexins, are largely organized into biosynthetic gene clusters (BGCs). iastate.edunih.gov This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. mdpi.com In rice, several BGCs for labdane-related diterpenoid production have been identified on different chromosomes. iastate.eduresearchgate.net

The primary cluster associated with the biosynthesis of oryzalexins is located on chromosome 2 (c2BGC). mdpi.comresearchgate.net This cluster contains genes encoding key enzymes required for the production of oryzalexins as well as phytocassanes. mdpi.comresearchgate.net In contrast, the BGC on chromosome 4 (c4BGC) is mainly responsible for the biosynthesis of momilactones, while a cluster on chromosome 7 (c7BGC) is associated with the production of the casbane-type phytoalexin ent-10-oxodepressin. researchgate.netnih.govnih.gov

The genes found within these clusters typically include those for diterpene synthases (class I and class II) and cytochrome P450 monooxygenases (CYPs), which perform the initial cyclization and subsequent oxidative modifications of the diterpene backbone. iastate.edunih.gov For instance, the c2BGC contains genes like CYP76M8, which is involved in the production of oryzalexin D. researchgate.net The discovery of these BGCs was a significant step in understanding the genetic basis of phytoalexin production in rice. nih.gov

| Gene Cluster | Chromosomal Location | Primary Associated Phytoalexins |

|---|---|---|

| c2BGC | Chromosome 2 | Phytocassanes, Oryzalexins. mdpi.comresearchgate.net |

| c4BGC | Chromosome 4 | Momilactones. mdpi.comresearchgate.net |

| c7BGC | Chromosome 7 | ent-10-oxodepressin. nih.govnih.gov |

Transcriptional Profiling of Genes Involved in this compound Biosynthesis

The production of this compound and other diterpenoid phytoalexins is tightly regulated at the transcriptional level, with gene expression being rapidly induced in response to pathogen attack or elicitor treatment. nih.gov Studies have shown that the genes located within the c2BGC and c4BGC are coordinately expressed following elicitation, indicating a common regulatory mechanism. nih.gov

The induction of these biosynthetic genes is controlled by a network of transcription factors. One key regulator is the basic leucine (B10760876) zipper transcription factor, OsTGAP1, which has been shown to coordinately regulate the expression of the clustered genes for phytocassanes and momilactones. nih.govnih.gov Additionally, WRKY transcription factors, such as OsWRKY45, play a crucial role. Treatment with benzothiadiazole (BTH), a chemical defense primer, followed by infection with the blast fungus Magnaporthe oryzae, leads to a rapid, OsWRKY45-dependent induction of diterpenoid phytoalexin biosynthetic genes. nih.gov

Furthermore, the expression of the specific Short-Chain Dehydrogenases/Reductases (SDRs) involved in the final steps of oryzalexin synthesis is also induced by stress signals. The transcription of the five SDRs from the SDR110C family, which includes the enzymes responsible for converting oryzalexin D to oryzalexins A, B, and C, is notably increased upon treatment with the fungal elicitor chitin. nih.govnih.gov This coordinated transcriptional activation ensures the timely and efficient production of phytoalexins at the site of infection or stress. nih.gov

Molecular Mechanisms Regulating Oryzalexin B Biosynthesis

Elicitor-Induced Accumulation and Recognition

The synthesis and accumulation of Oryzalexin B are triggered by specific molecules known as elicitors. These can originate from invading pathogens (biotic) or from environmental stressors (abiotic), which are recognized by the plant's surveillance systems to initiate a defense response.

Infection by fungal pathogens is a primary trigger for this compound production. cabidigitallibrary.orgnih.gov Rice plants produce a suite of phytoalexins, including oryzalexins A-F, in response to infection by the devastating rice blast fungus, Magnaporthe oryzae (syn. Pyricularia oryzae). cabidigitallibrary.orgnih.govtandfonline.com The accumulation of these defensive compounds is a hallmark of the plant's defense strategy, aimed at inhibiting fungal growth and proliferation. mpg.de

The plant recognizes the presence of these fungi through Microbe-Associated Molecular Patterns (MAMPs), which are conserved molecules essential for microbial life. frontiersin.org A well-studied MAMP is chitin (B13524), a major component of fungal cell walls. iastate.edutandfonline.com Rice cells perceive chitin fragments (N-acetylchitooligosaccharides) via a receptor complex involving the chitin elicitor binding protein (OsCEBiP) and the chitin elicitor receptor kinase (OsCERK1). iastate.edutandfonline.com This recognition event is a crucial first step that activates downstream signaling pathways leading to the coordinated expression of genes involved in diterpenoid phytoalexin biosynthesis, including those for this compound. tandfonline.comnih.gov Other elicitors, such as a proteinaceous xylanase from Trichoderma viride (TvX), also induce the production of diterpenoid phytoalexins in rice cells. iastate.edunih.gov

| Elicitor Type | Source/Example | Plant Receptor/Recognition | Induced Response |

| Fungal Pathogen | Magnaporthe oryzae / Pyricularia oryzae | Direct interaction and perception of MAMPs | Accumulation of this compound and other phytoalexins. cabidigitallibrary.orgnih.gov |

| MAMP | Chitin (fungal cell wall component) | OsCEBiP/OsCERK1 receptor complex | Activation of defense signaling cascades. iastate.edutandfonline.com |

| MAMP | Xylanase (e.g., TvX) | Putative specific receptors | Induction of phytoalexin biosynthesis. iastate.edunih.gov |

Besides pathogen attack, various abiotic stressors can also elicit the production of this compound. Exposure to ultraviolet (UV) radiation is a potent inducer of a wide range of rice phytoalexins, including the oryzalexin family. cabidigitallibrary.orgtandfonline.comnih.govresearchgate.net This response suggests a protective role for these compounds against UV-induced oxidative stress. mdpi.com

Chemical inducers also play a significant role in activating the this compound biosynthetic pathway. The application of copper chloride (CuCl2) has been shown to induce the accumulation of diterpenoid phytoalexins. cabidigitallibrary.orgsemanticscholar.org Similarly, the plant hormone jasmonic acid (JA) is a well-established elicitor of oryzalexins. cabidigitallibrary.orgnih.gov However, research indicates that the signaling pathways triggered by different elicitors can vary. For instance, some rice cultivars show oryzalexin accumulation in response to UV light but not JA, and vice versa, suggesting the existence of distinct transduction pathways for these abiotic signals. nih.govuniroma1.it

| Elicitor Type | Example | Effect on this compound Biosynthesis |

| Abiotic Stress | Ultraviolet (UV) Irradiation | Potent induction of this compound and other phytoalexins. tandfonline.comnih.gov |

| Chemical Inducer | Copper Chloride (CuCl₂) | Triggers accumulation of diterpenoid phytoalexins. cabidigitallibrary.orgsemanticscholar.orgresearchgate.net |

| Chemical Inducer | Jasmonic Acid (JA) | Induces the biosynthesis of oryzalexins. cabidigitallibrary.orgnih.gov |

Signal Transduction Pathways

Following the recognition of elicitors, a complex and interconnected network of signaling pathways translates the external stimulus into a specific cellular response, culminating in the biosynthesis of this compound. This network involves ion fluxes, phytohormones, and protein kinase cascades.

An immediate response to elicitor perception is a change in the cytosolic concentration of free calcium ions ([Ca²⁺]cyt). nih.gov This Ca²⁺ influx acts as a critical second messenger in plant defense signaling. nih.govresearchgate.net Studies using the fungal elicitor TvX have demonstrated that it triggers a sustained increase in [Ca²⁺]cyt, which is essential for activating phytoalexin production. nih.gov

The molecular machinery for this calcium influx involves specific ion channels in the plasma membrane. The putative voltage-gated cation channel, OsTPC1, has been identified as a key player in this process. nih.govresearchgate.net Experiments with Ostpc1 knockout rice cells revealed that the TvX-induced calcium elevation was significantly impaired. nih.govresearchgate.net Consequently, these mutant cells showed a marked reduction in the accumulation of diterpenoid phytoalexins. nih.gov This demonstrates that OsTPC1 functions as a plasma membrane Ca²⁺-permeable channel that is required for the full induction of phytoalexin biosynthesis following elicitor recognition. nih.govmdpi.com

Phytohormones, particularly jasmonic acid (JA) and salicylic (B10762653) acid (SA), are central regulators of plant immunity. ppjonline.orgfrontiersin.org The JA signaling pathway is strongly associated with the induction of diterpenoid phytoalexins, including this compound. cabidigitallibrary.orgnih.gov Exogenous application of JA can trigger their accumulation. cabidigitallibrary.orgnih.gov However, the regulation is nuanced. Studies using JA biosynthesis mutants have shown that while JA is important, JA-independent pathways for diterpenoid phytoalexin production also exist, especially in response to pathogen infection or CuCl₂ treatment. tandfonline.com For example, the production of diterpenoid phytoalexins can still occur in response to M. oryzae in rice mutants deficient in jasmonate, suggesting a complex interplay of signals. tandfonline.com

The SA pathway, primarily associated with defense against biotrophic pathogens, also interacts with the JA pathway, often antagonistically. ppjonline.orgfrontiersin.org However, in rice, infestation by insects like the white-backed planthopper can activate both SA- and JA-mediated pathways, leading to the accumulation of phytoalexins. researchgate.net This indicates that the crosstalk between these hormonal pathways is context-dependent and allows the plant to fine-tune its defense response based on the specific threat encountered. researchgate.netfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) cascades are highly conserved signaling modules that relay extracellular signals to intracellular targets, playing a pivotal role in plant immunity. nih.govnih.gov Upon recognition of MAMPs like chitin, a specific MAPK cascade is activated to regulate phytoalexin biosynthesis. tandfonline.comnih.gov

In rice, the OsMKK4-OsMPK3/OsMPK6 cascade is essential for the elicitor-induced production of diterpenoid phytoalexins. nih.gov Activation of this cascade leads to the upregulation of numerous genes involved in phytoalexin biosynthesis. nih.gov Further research has implicated another MAPKK, OsMKK6, in regulating the expression of phytoalexin biosynthesis genes in response to UV stress and blast infection. nih.gov Transgenic rice overexpressing a constitutively active form of OsMKK6 showed higher expression of these defense genes. nih.gov This highlights the central role of MAPK signaling as a convergence point for both biotic and abiotic stress signals that trigger the production of protective compounds like this compound. nih.govembopress.org

Transcriptional and Post-Transcriptional Regulatory Networks

The biosynthesis of this compound, a crucial diterpenoid phytoalexin in rice, is intricately controlled by a sophisticated network of regulatory mechanisms at both the transcriptional and post-transcriptional levels. These networks ensure a timely and coordinated defense response against pathogen attacks. The regulation involves the interplay of various transcription factor families, the synchronized expression of biosynthetic genes, and feedback control loops that modulate the metabolic pathway.

Identification and Functional Analysis of Transcription Factors (bZIP, bHLH, WRKY Families)

The expression of genes involved in the this compound biosynthetic pathway is orchestrated by several families of transcription factors (TFs), which act as molecular switches. mdpi.com These TFs bind to specific cis-regulatory elements in the promoter regions of target genes, thereby activating or repressing their transcription in response to defense signals. mdpi.com Key among these are members of the basic leucine (B10760876) zipper (bZIP), basic helix-loop-helix (bHLH), and WRKY families.

bZIP Transcription Factors: The bZIP family of TFs plays a significant role in regulating the biosynthesis of terpenoid phytoalexins in rice. A notable example is OsTGAP1 , which has been identified as a key regulator. nih.govbiorxiv.org OsTGAP1 activates the expression of essential terpene synthase genes, such as OsCPS4 and OsKSL4, by directly binding to their promoters. nih.gov Overexpression of OsTGAP1 leads to enhanced expression of other terpenoid biosynthesis genes and elevates the upstream methylerythritol phosphate (B84403) (MEP) pathway, which supplies the necessary precursors. nih.gov Conversely, another bZIP factor, OsbZIP79 , acts as a negative regulator, with its overexpression leading to the downregulation of phytoalexin biosynthetic genes. nih.gov

bHLH Transcription Factors: Members of the bHLH family are central regulators of diterpenoid phytoalexin production. A master regulator identified in rice is the Diterpenoid Phytoalexin Factor (DPF) . nih.govbiorxiv.org Overexpression of DPF results in higher expression of all diterpenoid phytoalexin biosynthetic genes, while its suppression leads to lower expression. nih.gov DPF functions by activating the promoters of key biosynthetic genes, including COPALYL DIPHOSPHATE (B83284) SYNTHASE2 (CPS2) and CYTOCHROME P450 MONOOXYGENASE 99A2 (CYP99A2), through binding to a specific N-box (5′-CACGAG-3′) sequence. oup.commdpi.comresearchgate.netgithub.io Other bHLH factors, such as OsbHLH5 and OsbHLH25 , have also been characterized as positive regulators of diterpenoid phytoalexin biosynthesis, including oryzalexins. mdpi.com

WRKY Transcription Factors: The WRKY family is extensively involved in plant defense responses, including the regulation of phytoalexin biosynthesis. OsWRKY45 is a critical positive regulator for the accumulation of oryzalexins, phytocassanes, and momilactones. nih.govfrontiersin.org It primes the expression of the biosynthetic genes, often in a manner dependent on the salicylic acid signaling pathway. mdpi.commdpi.comnih.govOsWRKY62 , which is regulated downstream of OsWRKY45, also functions as a positive regulator of defense genes, including those for diterpenoid phytoalexins and the DPF transcription factor itself. oup.com Furthermore, OsWRKY10 has been identified as an activator of diterpenoid phytoalexin biosynthesis and resistance to the rice blast fungus, Magnaporthe oryzae. mdpi.com

Table 1: Key Transcription Factors Regulating Diterpenoid Phytoalexin Biosynthesis in Rice

| Transcription Factor | Family | Function | Target Genes/Mechanisms | Citation |

|---|---|---|---|---|

| OsTGAP1 | bZIP | Positive Regulator | Binds to promoters of OsKSL4 and OsCPS4; enhances MEP pathway. | nih.govoup.comtandfonline.com |

| OsbZIP79 | bZIP | Negative Regulator | Downregulates phytoalexin biosynthetic genes. | nih.gov |

| DPF | bHLH | Positive Regulator | Master regulator; activates promoters of CPS2 and CYP99A2 via N-box. | nih.govbiorxiv.orgoup.commdpi.com |

| OsbHLH5 | bHLH | Positive Regulator | Activates diterpenoid biosynthetic genes like OsCPS4 and OsKSLs. | mdpi.com |

| OsbHLH25 | bHLH | Positive Regulator | Activates promoters of diterpenoid phytoalexin biosynthetic genes. | mdpi.com |

| OsWRKY45 | WRKY | Positive Regulator | Primes expression of biosynthetic genes for oryzalexins and other DPs. | mdpi.comnih.govfrontiersin.org |

| OsWRKY62 | WRKY | Positive Regulator | Positively regulates DPF and diterpenoid phytoalexin biosynthetic genes. | oup.com |

| OsWRKY10 | WRKY | Positive Regulator | Activator of diterpenoid phytoalexin biosynthesis. | mdpi.com |

Coordinated Expression of Oryzalexin Biosynthetic Genes

The efficient synthesis of this compound requires the sequential action of multiple enzymes. The genes encoding these enzymes are often organized into biosynthetic gene clusters (BGCs) on rice chromosomes. tandfonline.com For instance, the genes for the major diterpenoid phytoalexins, phytocassanes and momilactones, are clustered on chromosomes 2 and 4, respectively. tandfonline.com This clustering facilitates the coordinated expression of all necessary genes upon induction by an elicitor, such as a pathogen attack or UV irradiation. tandfonline.comiastate.edu

This coordinated regulation, sometimes referred to as an "RNA-operon" or regulon in eukaryotes, ensures that all components of a metabolic pathway are produced together efficiently. free.fr Key transcription factors like OsTGAP1 are instrumental in this process, transactivating multiple clustered genes simultaneously. tandfonline.com The expression profiles of these genes often show similar induction patterns, peaking within hours of an elicitor signal. tandfonline.com This tight, coordinated control at the transcriptional level is a critical regulatory point for the production of diterpenoid phytoalexins, allowing the plant to mount a rapid and robust chemical defense. iastate.edu

Metabolic Feedback Regulation

Metabolic pathways are often regulated by their own intermediates or end-products to maintain homeostasis and conserve resources. A common mechanism is feedback or end-product inhibition, where the final compound in a pathway allosterically inhibits an early, rate-limiting enzyme, thus halting its own production when it accumulates to a sufficient level. sierracollege.edu This provides a rapid and reversible means of controlling metabolic flux. sierracollege.edu

In the context of phytoalexin biosynthesis, which is linked to defense signaling pathways like that of jasmonic acid (JA), feedback loops are also observed. For example, the JA core transcription factor, OsMYC2, has been found to bind to the promoter of a key JA biosynthetic gene, creating a positive feedback loop that can amplify the defense signal during pathogenesis. researchgate.net While direct evidence for the feedback inhibition of a specific enzyme in the this compound pathway by this compound itself is still being investigated, the principles of metabolic control suggest such mechanisms are likely in place. These feedback systems would allow the plant to finely tune the production of defensive compounds, activating the pathway when needed and shutting it down to prevent unnecessary energy expenditure and potential autotoxicity once the threat has subsided.

Biological Functions and Mechanisms of Action in Plant Immunity

Antifungal Activities

Oryzalexin B demonstrates notable antifungal properties, which are a cornerstone of its function in plant immunity. ontosight.aiontosight.ai

This compound, along with other oryzalexins, has been identified as an antifungal substance that accumulates in rice leaves following infection with pathogens like the rice blast fungus, Magnaporthe oryzae (formerly Pyricularia oryzae), or after exposure to UV light. nih.govtandfonline.com Research has consistently shown that oryzalexins, including this compound, inhibit the growth of various fungal species. nih.govmpg.de These compounds are considered key phytoalexins that contribute to rice's resistance against a range of pathogens. mdpi.com Their production is a part of the plant's active defense system. nih.govresearchgate.net Studies have demonstrated that diterpenoid phytoalexins, the class to which this compound belongs, effectively inhibit the mycelial growth of fungal pathogens. mdpi.com

| Compound | Effect | Target Fungi | Citation |

| This compound | Antifungal activity | Pyricularia oryzae | tandfonline.com |

| Oryzalexins | Inhibition of fungal growth | Various fungal species | nih.govmpg.de |

| Diterpenoid Phytoalexins | Inhibition of mycelial growth | Fungal pathogens | mdpi.com |

This compound has a direct and measurable inhibitory effect on the early stages of fungal infection, specifically spore germination and germ tube elongation. In studies on Pyricularia oryzae, this compound demonstrated significant inhibitory activity. tandfonline.com The 50% effective dose (ED50) for inhibiting spore germination was found to be 68 ppm, with complete inhibition occurring at 200 ppm. tandfonline.com Furthermore, it showed even stronger activity against germ tube elongation, with an ED50 value of 18 ppm. tandfonline.com This indicates that this compound is a potent inhibitor of the initial penetration attempts by the fungus. Other diterpenoid phytoalexins also show similar inhibitory effects on the spore germination and germ tube growth of Magnaporthe oryzae. cabidigitallibrary.org

| Activity | This compound Concentration (ppm) | Effect on Pyricularia oryzae | Citation |

| Spore Germination Inhibition | 68 (ED50) | 50% inhibition | tandfonline.com |

| Spore Germination Inhibition | 200 | Complete inhibition | tandfonline.com |

| Germ Tube Elongation Inhibition | 18 (ED50) | 50% inhibition | tandfonline.com |

Contribution to Rice Disease Resistance

This compound is an integral part of rice's basal immunity, which is the plant's first line of defense against a broad range of pathogens. researchgate.net The production of phytoalexins like this compound is a characteristic response to infection. nih.govtandfonline.com These compounds are crucial for protecting the plant against microbial pathogens. ontosight.ai The accumulation of diterpenoid phytoalexins, including oryzalexins, is associated with resistance against various pathogens, including both fungi and bacteria. mdpi.com While primarily studied for its antifungal effects, the broad antimicrobial nature of phytoalexins suggests a role in defending against bacterial pathogens as well. nih.govresearchgate.net

The synthesis of this compound is induced as a defense response that can be both localized and systemic. Phytoalexin biosynthesis is typically triggered in a localized and rapid manner following the recognition of a pathogen attack. nih.gov this compound, along with Oryzalexins A and C, was first isolated from the lesioned parts of rice leaves infected with the blast fungus, indicating a localized accumulation at the site of infection. tandfonline.com This localized production helps to restrict the growth of the invading pathogen. apsnet.org Furthermore, the induction of defense-related genes and the production of phytoalexins can be part of a systemic acquired resistance (SAR), where an initial localized infection leads to enhanced resistance in distal parts of the plant. rutgers.edu The treatment of rice leaves with elicitors, such as extracts from spent mushroom substrates, has been shown to induce the accumulation of phytoalexins, including this compound, and enhance resistance to Pyricularia oryzae infection, suggesting the activation of a systemic defense response. repec.orgresearchgate.net

Mechanistic Insights into Antimicrobial Properties

The precise mechanisms through which this compound exerts its antimicrobial effects are a subject of ongoing research. However, it is understood that as a phytoalexin, it functions as a toxin or inhibitor to invading pathogens. researchgate.net The antimicrobial action of such secondary metabolites often involves the disruption of critical cellular processes in the pathogen. General mechanisms for antimicrobial agents include the suppression of cell wall synthesis, disruption of the cytoplasmic membrane, inhibition of protein and nucleic acid synthesis, and interference with cell metabolism. researchgate.net For terpenoids, a class of compounds that includes oryzalexins, their mode of action can involve acting on cell membranes and causing leakage of cellular metabolites. nih.gov The accumulation of high local concentrations of various phytoalexins around infection sites is thought to have a cooperative fungitoxic effect, effectively restricting fungal growth. apsnet.org

Comparative Analysis of this compound's Biological Role with Other Rice Diterpenoid Phytoalexins

Rice (Oryza sativa) has developed a sophisticated chemical defense system that involves the production of a diverse array of secondary metabolites known as phytoalexins. nih.gov These low-molecular-weight compounds are synthesized in response to pathogen attacks or abiotic stressors like ultraviolet (UV) radiation. nih.govnih.gov Among the most significant are the diterpenoid phytoalexins, which can be broadly categorized into three major groups based on their chemical structures and biosynthetic precursors: the oryzalexins, the phytocassanes, and the momilactones. nih.govtandfonline.com this compound, a member of the oryzalexin family, plays a crucial role in this defense arsenal (B13267). nih.govontosight.ai However, its function is best understood when compared with the activities of other rice diterpenoids, as they collectively contribute to a multi-layered defense strategy through distinct and sometimes complementary mechanisms. mdpi.com

The primary biological role of these compounds is to confer resistance against pathogens, and they are pivotal in the plant's innate immunity. nih.govmdpi.comresearchgate.net While all three major classes exhibit antifungal properties, particularly against the devastating rice blast fungus Magnaporthe oryzae, their specific activities and additional biological roles vary significantly. mdpi.comnih.gov For instance, the momilactones, in addition to their antifungal role, are well-documented as potent allelochemicals, inhibiting the growth of neighboring plants, a function not prominently associated with phytocassanes. nih.govuniroma1.ittandfonline.com

Research indicates a degree of specialization in their antifungal action. Momilactones A and B are recognized for their strong inhibition of the mycelial growth of M. oryzae. mdpi.com In contrast, phytocassanes (A–E) and oryzalexins (A–D), including this compound, are primarily noted for their potent inhibition of spore germination and germ tube elongation of the same pathogen. mdpi.comtandfonline.com This suggests a complementary defense strategy where oryzalexins and phytocassanes act as a first line of defense by preventing the initial stages of fungal invasion, while momilactones inhibit the subsequent spread of the fungus within the plant tissue.

This compound, specifically, demonstrates significant activity against the early developmental stages of P. oryzae. Studies have determined its 50% effective dose (ED₅₀) for inhibiting spore germination to be 68 ppm and for suppressing germ tube elongation to be a more potent 18 ppm. tandfonline.com This places its activity within the same range as its structural relatives, Oryzalexin A (ED₅₀ of 130 ppm for germination, 35 ppm for elongation) and Oryzalexin C (ED₅₀ of 136 ppm for germination, 35 ppm for elongation). tandfonline.com

The following tables provide a comparative overview of the reported biological activities of these key rice diterpenoid phytoalexins based on available research findings.

Table 1: Comparative Antifungal Activity of Rice Diterpenoid Phytoalexins Against Pyricularia oryzae (Magnaporthe oryzae)

| Phytoalexin Class | Compound | Target | Efficacy (ED₅₀/IC₅₀) | Reference |

| Oryzalexins | Oryzalexin A | Spore Germination | 130 ppm | tandfonline.com |

| Germ Tube Elongation | 35 ppm | tandfonline.com | ||

| This compound | Spore Germination | 68 ppm | tandfonline.com | |

| Germ Tube Elongation | 18 ppm | tandfonline.com | ||

| Oryzalexin C | Spore Germination | 136 ppm | tandfonline.com | |

| Germ Tube Elongation | 35 ppm | tandfonline.com | ||

| Oryzalexin E | Spore Germination | 62.5 ppm | nih.govmdpi.com | |

| Oryzalexin F | Spore Germination | 103 ppm | nih.govmdpi.com | |

| Momilactones | Momilactone A | Mycelial Growth | ~5 µg/mL | nih.gov |

| Momilactone B | Mycelial Growth | ~1 µg/mL | nih.gov | |

| Spore Germination | >30 µg/mL | nih.gov | ||

| Germ Tube Growth | 10 µg/mL | nih.gov | ||

| Phytocassanes | Phytocassanes A-E | Spore Germination | Potent Inhibition | mdpi.com |

Table 2: Summary of Biological Activities of Major Rice Diterpenoid Phytoalexins

| Phytoalexin Class | Antifungal Activity | Antibacterial Activity | Allelopathic Activity | Primary Role in Defense | Reference |

| Oryzalexins | Yes, primarily inhibits spore germination and germ tube growth. mdpi.comtandfonline.com | Not widely reported | Not widely reported | Pathogen resistance, particularly against fungal invasion. nih.govmdpi.com | nih.govmdpi.commdpi.comtandfonline.com |

| Phytocassanes | Yes, primarily inhibits spore germination. mdpi.com | Not widely reported | No significant activity reported. nih.govuniroma1.it | Defense against soil-borne and foliar pathogens. nih.govresearchgate.net | nih.govmdpi.comuniroma1.itresearchgate.net |

| Momilactones | Yes, primarily inhibits mycelial growth. mdpi.com | Yes, reported against various bacteria. nih.govtandfonline.com | Yes, potent growth inhibition of other plants. nih.govtandfonline.com | Dual role in pathogen resistance and plant-plant competition. nih.govresearchgate.net | nih.govmdpi.comnih.govtandfonline.comresearchgate.net |

This comparative analysis underscores that this compound is a specialized component within a broader, integrated defense system. While the momilactones provide a defense mechanism that is both antimicrobial and allelopathic, the oryzalexins and phytocassanes appear to be more specialized antifungal agents targeting the initial establishment of pathogens like P. oryzae. nih.govmdpi.com The distinct biosynthetic pathways, with oryzalexins A-F arising from ent-sandaracopimaradiene (B1252091) and momilactones from 9β-pimara-7,15-diene, further highlight their evolutionary divergence to fulfill specific defensive functions in rice. tandfonline.com

Advanced Research Methodologies and Future Directions in Oryzalexin B Research

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Quantification

The precise identification and quantification of Oryzalexin B in complex biological samples are foundational to all aspects of its research. Modern analytical chemistry provides a powerful arsenal (B13267) of techniques for this purpose.

Structural Elucidation: The definitive structure of this compound and its isomers has been established through a combination of sophisticated spectroscopic methods. dntb.gov.uaresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (COSY, HMBC, HSQC), has been instrumental in determining the complex three-dimensional arrangement of atoms within the molecule. researchgate.netresearchgate.netmaas.edu.mm Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), provides exact molecular weight and fragmentation data, confirming the elemental composition. dntb.gov.ua Techniques like electrospray ionization (ESI) and fast atom bombardment (FAB) are often employed. dntb.gov.uaiitm.ac.in Infrared (IR) spectroscopy complements this by identifying key functional groups present in the molecule. dntb.gov.uanumberanalytics.com

Quantification and Separation: Chromatographic techniques are essential for separating this compound from other metabolites and for its precise quantification. High-performance liquid chromatography (HPLC) is a widely used method, often coupled with UV-Vis or photodiode array (PDA) detectors for quantification. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for analyzing volatile derivatives of the compound. researchgate.nettandfonline.comnih.gov For complex mixtures, comprehensive two-dimensional liquid chromatography (LCxLC) offers enhanced separation power by using two different chromatographic modes in sequence. wur.nl

| Technique | Application in this compound Research | Key Information Provided |

| NMR Spectroscopy (1D & 2D) | Structural determination of this compound and its precursors. researchgate.netresearchgate.net | Connectivity of atoms, stereochemistry, and 3D structure. researchgate.net |

| Mass Spectrometry (HR-MS, ESI-MS) | Confirmation of molecular formula and structural fragments. dntb.gov.uaiitm.ac.in | Precise molecular weight and elemental composition. dntb.gov.ua |

| Infrared (IR) Spectroscopy | Identification of functional groups. dntb.gov.uanumberanalytics.com | Presence of hydroxyl, carbonyl, and other characteristic groups. |

| HPLC | Quantification and purification of this compound from plant extracts. researchgate.net | Concentration levels in various tissues and under different conditions. |

| GC-MS | Analysis and quantification, especially of derivatized forms. researchgate.nettandfonline.com | Separation and identification of volatile compounds in a mixture. |

Functional Genomics and Gene Editing Technologies in Elucidating Biosynthetic Pathways

Understanding the genetic blueprint for this compound biosynthesis is crucial for its manipulation and enhanced production. Functional genomics and gene editing technologies have been pivotal in identifying and validating the genes and enzymes involved in its formation.

The biosynthetic pathway of this compound, like other diterpenoid phytoalexins in rice, starts from geranylgeranyl diphosphate (B83284) (GGDP). ontosight.aitandfonline.com Functional genomics approaches, which involve identifying gene candidates and then verifying their function through heterologous expression in model organisms (like E. coli or yeast), have successfully identified key enzymes. tandfonline.comnih.gov For instance, studies have identified the specific diterpene cyclases, such as ent-sandaracopimaradiene (B1252091) synthase (OsKS10), that catalyze the formation of the core skeleton of the oryzalexin family. tandfonline.com Subsequent oxidation steps are carried out by cytochrome P450 monooxygenases (CYPs). nih.govontosight.ai

The advent of CRISPR-Cas9 and other gene-editing technologies offers powerful tools for in-planta validation of gene function. mdpi.comnih.gov By creating targeted knockouts of candidate genes, researchers can observe the direct impact on this compound production, confirming the role of specific genes in the biosynthetic pathway. nih.gov These technologies not only help in elucidating the pathway but also provide a direct route for engineering rice plants with altered phytoalexin profiles. mdpi.com

| Technology | Role in this compound Research | Example of Application |

| Functional Genomics | Identification of genes encoding biosynthetic enzymes. oup.com | Expressing candidate rice genes in E. coli to test for specific enzyme activity (e.g., diterpene synthase). tandfonline.com |

| CRISPR-Cas9 | In-planta validation of gene function and pathway elucidation. mdpi.com | Creating a knockout of a putative CYP450 gene to confirm its role in this compound synthesis. nih.gov |

| RNA interference (RNAi) | Downregulation of gene expression to study its effect on the pathway. | Silencing a specific synthase to observe the reduction in this compound levels. |

Metabolic Engineering Strategies for Enhanced this compound Production in Plant Systems

Metabolic engineering aims to rewire the genetic and regulatory networks within an organism to boost the production of a desired compound like this compound. wikipedia.org This holds significant promise for developing crops with enhanced disease resistance. mdpi.com

Every metabolic pathway has one or more rate-limiting steps, which act as bottlenecks. Identifying and optimizing the enzymes that catalyze these steps is a key strategy. wikipedia.orgmdpi.com For diterpenoid biosynthesis, enzymes like HMG-CoA reductase (HMGR) in the mevalonate (B85504) (MVA) pathway and 1-deoxy-D-xylulose 5-phosphate synthase (DXS) in the methylerythritol phosphate (B84403) (MEP) pathway are often rate-limiting for the supply of the precursor GGDP. mdpi.com Overexpressing the genes encoding these enzymes, or the specific synthases and CYPs directly involved in the this compound pathway, can significantly increase the final product yield. wikipedia.org

Cellular metabolism is a complex web of interconnected pathways. To enhance this compound production, it is often necessary to divert metabolic resources away from competing pathways. wikipedia.org This can be achieved by down-regulating or knocking out genes in pathways that branch off from the this compound pathway and compete for the same precursors. For example, reducing the expression of enzymes that lead to the production of other diterpenoids or sterols could free up more GGDP for this compound synthesis. wikipedia.orgresearchgate.net

Reconstituting the entire this compound biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, is a powerful strategy for sustainable, large-scale production. nih.govresearchgate.net This involves introducing all the necessary rice genes into the host organism. nih.gov This approach allows for production independent of the rice plant and offers a more controlled environment for optimizing yields. researchgate.net Success has been demonstrated for other rice diterpenoids, where co-expression of synthases and CYPs in engineered E. coli led to the production of pathway intermediates and final products. nih.gov This synthetic biology approach has been used to produce oryzalexin D, a direct precursor to this compound. iastate.edu

| Strategy | Description | Potential Impact on this compound |

| Overexpression of Rate-Limiting Enzymes | Increasing the cellular concentration of key enzymes in the pathway. wikipedia.org | Increased metabolic flow towards this compound, boosting its final concentration. |

| Blocking Competing Pathways | Using gene editing to reduce or eliminate the activity of enzymes in branching pathways. wikipedia.org | More efficient use of precursors like GGDP for this compound synthesis. |

| Heterologous Expression | Transferring the entire biosynthetic pathway into a microbial host like yeast. nih.govresearchgate.net | Scalable and sustainable production of this compound for research or commercial purposes. |

Systems Biology Approaches Integrating Transcriptomics and Metabolomics

Systems biology aims to understand the larger picture of how different biological components interact. frontiersin.orgnih.gov By integrating "omics" data, researchers can build comprehensive models of the cellular processes governing this compound production. hmdb.ca

Transcriptomics (analyzing all gene transcripts) and metabolomics (analyzing all metabolites) are particularly powerful when used together. mdpi.commdpi.com For example, by exposing rice plants to a pathogen or elicitor and then simultaneously measuring changes in gene expression (transcriptome) and metabolite levels (metabolome), researchers can identify correlations. mdpi.complos.org This can reveal which genes are upregulated at the same time as this compound accumulation, providing strong clues about which genes are involved in its biosynthesis and regulation. mdpi.com This integrated approach has been used to study the role of jasmonate signaling in regulating diterpene phytoalexin biosynthesis in rice, including oryzalexins. plos.org Such studies have shown that the expression of oryzalexin biosynthesis genes and the accumulation of the compounds are tightly linked and dependent on specific signaling components. mdpi.complos.org This holistic view is essential for understanding the complex regulatory networks and for designing more effective metabolic engineering strategies. mdpi.com

In Planta and In Vitro Bioassays for Functional Validation

The functional validation of the this compound biosynthetic pathway relies on a combination of in planta and in vitro bioassays. These methodologies are crucial for identifying the specific roles of genes and enzymes and for understanding how the production of this phytoalexin is regulated within the rice plant.

In Planta Assays: These experiments focus on observing the biosynthesis of this compound within the living plant, often under conditions that mimic pathogen attack. A primary method involves the induction of phytoalexin synthesis through elicitors. Researchers have demonstrated that irradiating rice leaves with ultraviolet (UV) light or inoculating them with the rice blast fungus, Magnaporthe oryzae, triggers the accumulation of oryzalexins. mdpi.comrcsb.orgresearchgate.net This response is a cornerstone of functional validation, directly linking environmental stress to the production of these defense compounds.

To dissect the roles of specific genes, scientists utilize loss-of-function rice plant mutants. mdpi.com By suppressing the expression of a candidate gene, such as those encoding cytochrome P450 enzymes or dehydrogenases, researchers can observe a corresponding decrease or complete absence of oryzalexin production. This provides strong evidence for the gene's function in the biosynthetic pathway. Furthermore, quantitative analysis of transcript levels for biosynthetic genes, such as OsKS10, shows a significant increase following UV treatment, which correlates with the elevated production of oryzalexins. rcsb.org

In Vitro Assays: To confirm the precise biochemical function of an enzyme, researchers use in vitro assays. This typically involves heterologous expression of the candidate enzyme, often in Escherichia coli, followed by purification. nih.gov The purified enzyme is then combined with a putative substrate in a controlled environment to observe the resulting reaction.

This approach has been instrumental in characterizing the enzymes responsible for the later steps of oryzalexin biosynthesis. For instance, the functions of various cytochrome P450 monooxygenases (CYPs) and short-chain alcohol dehydrogenases/reductases (SDRs) have been elucidated through these cell-free systems. mdpi.comnih.gov A key finding was the identification of the SDRs that catalyze the oxidation of Oryzalexin D. In a definitive experiment, Oryzalexin D was incubated with the recombinant SDR enzyme MS1. The resulting product was produced in sufficient quantity for structural analysis by Nuclear Magnetic Resonance (NMR), which confirmed its identity as this compound. nih.gov Similarly, the enzymatic activities of diterpene cyclases like OsKS10, which produces the ent-sandaracopimaradiene skeleton of oryzalexins, were confirmed using in vitro assays with recombinant enzymes. rcsb.org

The following table summarizes key findings from these validation assays:

Interactive Data Table: Functional Validation of Oryzalexin Biosynthesis| Assay Type | Methodology | Key Finding | Enzyme/Gene Validated | Reference(s) |

|---|---|---|---|---|

| In Planta | UV irradiation of rice leaves | Induction of oryzalexin accumulation | Full Pathway | mdpi.comrcsb.org |

| In Planta | Infection with Magnaporthe oryzae | Accumulation of diterpenoid phytoalexins | Full Pathway | mdpi.com |

| In Planta | Gene suppression (loss-of-function mutants) | Reduced or eliminated phytoalexin production | CYP76M7, CYP76M8 | nih.gov |

| In Planta | RNA-blot analysis post-UV treatment | Drastic increase in mRNA transcript levels | OsKS4, OsKS10 | rcsb.org |

| In Vitro | Recombinant enzyme expression in E. coli | Conversion of ent-sandaracopimaradiene to hydroxylated products | CYP701A8, CYP76M8 | nih.govoup.com |

| In Vitro | Recombinant enzyme assay with NMR analysis | Conversion of Oryzalexin D to this compound | OsSDR110C-MI3, OsSDR110C-MS3 (MS1) | nih.gov |

| In Vitro | Recombinant enzyme assay | Conversion of syn-CPP to ent-sandaracopimaradiene | OsKS10 | rcsb.org |

Crystallographic and Structural Biology Studies of Key Biosynthetic Enzymes

Understanding the three-dimensional structure of biosynthetic enzymes is critical for elucidating their precise catalytic mechanisms, substrate specificity, and evolutionary relationships. While the functions of the enzymes in the this compound pathway have been established through biochemical assays, detailed structural information from crystallographic studies remains a significant frontier for future research.

The key enzymes responsible for converting the precursor ent-sandaracopimaradiene into this compound have been identified. The process begins with two hydroxylation steps catalyzed by cytochrome P450 enzymes: CYP701A8 adds a hydroxyl group at the C3α position, and CYP76M8 subsequently hydroxylates the C7β position to form Oryzalexin D. nih.govmdpi.comnih.gov The final step is the oxidation of the 3α-hydroxy group of Oryzalexin D into a ketone, a reaction catalyzed by specific short-chain alcohol dehydrogenases/reductases (SDRs), such as OsSDR110C-MI3 and OsSDR110C-MS3, to yield this compound. nih.gov

Despite the successful functional characterization of these enzymes, to date, no published crystal structures for CYP701A8, CYP76M8, or the specific SDRs involved in this compound synthesis are available in public databases. Research has inferred aspects of enzyme structure, such as the active site configuration of CYP76M6, based on the regiochemistry of the reactions they catalyze. nih.gov However, direct structural analysis via X-ray crystallography or cryo-electron microscopy would provide unparalleled insight.

Elucidating the crystal structures of these enzymes, both alone and in complex with their substrates, would allow for detailed molecular modeling. This could explain the specific regioselectivity of the P450 enzymes and the co-enzyme preference and catalytic mechanism of the SDRs. Such knowledge is not only of fundamental scientific interest but also opens the door for protein engineering to create novel biocatalysts or for the development of specific inhibitors to modulate phytoalexin production in rice. Therefore, structural biology studies on the this compound biosynthetic enzymes represent a vital and promising direction for advancing the field.

The table below lists the key enzymes and their established roles in the pathway.

Interactive Data Table: Key Biosynthetic Enzymes for this compound| Enzyme | Enzyme Class | Function in this compound Pathway | Reference(s) |

|---|---|---|---|

| OsCPS4 | Diterpene Synthase (Class II) | Converts GGPP to syn-copalyl diphosphate (syn-CPP), the precursor for the oryzalexin skeleton. | mdpi.com |

| OsKSL10 | Diterpene Synthase (Class I) | Converts syn-CPP to ent-sandaracopimaradiene. | rcsb.orgmdpi.com |

| CYP701A8 | Cytochrome P450 Monooxygenase | Catalyzes C3α-hydroxylation of ent-sandaracopimaradiene. | nih.govnih.gov |

| CYP76M8 | Cytochrome P450 Monooxygenase | Catalyzes C7β-hydroxylation of 3α-hydroxy-ent-sandaracopimaradiene to form Oryzalexin D. | nih.govnih.govmdpi.com |

| OsSDR110C-MI3 / OsSDR110C-MS3 | Short-Chain Dehydrogenase/Reductase | Catalyzes the oxidation of the 3α-hydroxyl group of Oryzalexin D to form this compound. | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.